molecular formula C9H11BrO3 B8350202 4-Bromo-3-methylphenol acetate CAS No. 22012-59-5

4-Bromo-3-methylphenol acetate

Cat. No.: B8350202
CAS No.: 22012-59-5
M. Wt: 247.09 g/mol
InChI Key: RNRRARDXMZYKEH-UHFFFAOYSA-N
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Description

4-Bromo-3-methylphenol acetate is an acetylated derivative of 4-bromo-3-methylphenol, a brominated aromatic compound with a methyl substituent at the 3-position. The acetate is synthesized via Friedel-Crafts acetylation, where 4-bromo-3-methylphenol reacts with acetyl chloride in the presence of AlCl₃ as a catalyst. This reaction yields a pale yellow solid with a melting point of 53–55°C and a molecular weight of 187.04 g/mol (C₉H₉BrO₂) . Key spectral data include:

  • ¹H NMR: δ 12.07 (s, 1H, -OH), 2.58 (s, 3H, CH₃CO), 2.37 (s, 3H, CH₃) .
  • ¹³C NMR: δ 202.9 (C=O), 26.4 (CH₃CO), 23.5 (CH₃) .

The compound is commercially available (≥95% purity) and serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in Suzuki coupling reactions to synthesize dopamine D1 receptor agonists .

Properties

CAS No.

22012-59-5

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

acetic acid;4-bromo-3-methylphenol

InChI

InChI=1S/C7H7BrO.C2H4O2/c1-5-4-6(9)2-3-7(5)8;1-2(3)4/h2-4,9H,1H3;1H3,(H,3,4)

InChI Key

RNRRARDXMZYKEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)Br.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-Bromo-3-methylphenol acetate C₉H₉BrO₂ 187.04 53–55 Br (C4), CH₃ (C3), OAc (C1)
4-Bromo-3-methoxyphenol acetate C₉H₉BrO₃ 203.03 Not reported Br (C4), OCH₃ (C3), OAc (C1)
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 229.07 Not reported Br (C2), OCH₃ (C4'), COCH₃ (C1)
3-Bromo-2-methylphenylboronic acid C₇H₈BBrO₂ 214.85 Not reported Br (C3), CH₃ (C2), B(OH)₂ (C1)

Key Observations :

  • Electronic Effects: The methyl group in 4-bromo-3-methylphenol acetate is electron-donating, enhancing the phenol ring's nucleophilicity compared to the methoxy group in 4-bromo-3-methoxyphenol acetate, which is more electron-withdrawing .
  • Reactivity: The boronic acid derivative (3-bromo-2-methylphenylboronic acid) is critical for Suzuki-Miyaura cross-coupling, whereas the acetate group in 4-bromo-3-methylphenol acetate facilitates electrophilic substitutions .

Key Insights :

  • The methyl group in 4-bromo-3-methylphenol-derived compounds optimizes receptor binding, while bulkier substituents (e.g., cyclopropyl) diminish activity .
  • Methoxy or trifluoromethyl groups on analogous scaffolds (e.g., compound 32) enhance metabolic stability but reduce solubility .
Thermodynamic and Spectroscopic Comparisons
  • Melting Points: 4-Bromo-3-methylphenol acetate (53–55°C) has a lower melting point than its boronic acid derivatives, which are typically hygroscopic and lack defined melting points .
  • NMR Shifts: The acetate carbonyl signal (δ 202.9) is diagnostic, distinguishing it from ketones like 2-bromo-4'-methoxyacetophenone (δ ~200–205) .

Q & A

Q. How does the methyl group at the 3-position affect the compound’s electronic properties and reactivity in electrophilic substitutions?

  • Answer : The methyl group donates electron density via hyperconjugation, deactivating the aromatic ring toward electrophiles. Computational studies (DFT) show reduced electron density at the para position, directing substitutions to the ortho position relative to bromine .

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